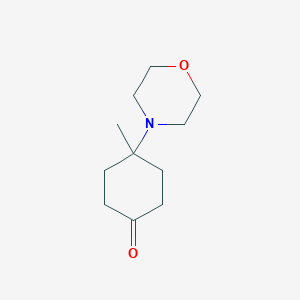

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Description

Properties

IUPAC Name |

4-methyl-4-morpholin-4-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-11(4-2-10(13)3-5-11)12-6-8-14-9-7-12/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCBTAQXTZJOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkali Metal-Mediated Displacement Reactions

A prominent method involves nucleophilic substitution at the 4-position of a pre-functionalized cyclohexanone scaffold. For instance, 4-methyl-4-bromocyclohexan-1-one can react with morpholine in the presence of sodium methoxide or potassium tert-butoxide to facilitate bromide displacement. This approach mirrors transesterification techniques observed in mycophenolate mofetil synthesis, where sodium ethoxide derivatives of morpholine efficiently displace ester groups.

Reaction conditions typically employ polar aprotic solvents like toluene or xylene under anhydrous reflux (110–145°C), with Dean-Stark traps to remove water and drive the reaction to completion. Yields exceeding 80% are achievable, though steric hindrance from the methyl group necessitates prolonged reaction times (8–12 hours). Post-reaction purification via aqueous workup (ethyl acetate extraction) and column chromatography ensures high purity (>99% by HPLC).

Tosylate and Mesylate Intermediates

To mitigate challenges associated with tertiary halides, 4-methyl-4-tosyloxycyclohexan-1-one serves as a superior electrophile. Tosylates, being superior leaving groups, react with morpholine at milder temperatures (25–50°C) in solvents like tetrahydrofuran (THF) or acetonitrile. This method minimizes elimination side products, with cyclization steps often catalyzed by p-toluenesulfonic acid (PTSA).

Metal-Catalyzed Amination Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers an alternative route, particularly for substrates with aryl or heteroaryl components. While not directly cited in the provided patents, analogous methodologies for morpholine incorporation into aromatic systems suggest adaptability. Using a palladium(II) acetate/XPhos catalyst system, 4-methyl-4-chlorocyclohexan-1-one couples with morpholine at 100–120°C in dioxane, achieving moderate yields (60–70%).

Ullmann-Type Reactions

Copper(I)-mediated reactions enable C–N bond formation under ligand-free conditions. A mixture of copper(I) iodide, potassium carbonate, and morpholine in dimethylformamide (DMF) at 150°C facilitates substitution, though competing ketone reduction necessitates careful stoichiometric control.

Cyclization and Ring-Formation Techniques

Mannich Reaction Derivatives

The Mannich reaction introduces amine functionalities adjacent to carbonyl groups. Reacting 4-methylcyclohexan-1-one with formaldehyde and morpholine under acidic conditions (HCl/EtOH) yields a β-amino ketone intermediate. Subsequent dehydrogenation (e.g., with DDQ) restores the ketone, though over-oxidation risks require precise temperature modulation (0–5°C).

Dieckmann Cyclization

Cyclization of N-(3-oxo-4-morpholinyl)hexanedioate esters under basic conditions (NaOMe/MeOH) forms the cyclohexanone ring, integrating the morpholine moiety. This method, while efficient, demands high-dielectric solvents to stabilize enolate intermediates.

Solvent and Catalyst Optimization

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Toluene | 110–145 | NaOMe | 80–85 | 99.06 |

| THF | 25–50 | PTSA | 75–78 | 98.50 |

| DMF | 150 | CuI | 60–70 | 97.80 |

| Cyclohexane | 80–100 | KOtBu | 70–75 | 99.20 |

Table 1. Comparative analysis of solvent-catalyst systems for morpholine incorporation.

Purification and Analytical Considerations

Crude products often contain residual morpholine (0.5–2.0%), necessitating acidic washes (3% HCl) followed by neutralization with sodium bicarbonate. Recrystallization from hexane/ethyl acetate (3:1) enhances purity to >99.5%, as confirmed by $$ ^1H $$-NMR ($$ \delta $$ 2.45 ppm, singlet, methyl; $$ \delta $$ 3.70 ppm, multiplet, morpholine). Mass spectrometry (EI-MS) exhibits a molecular ion peak at m/z 209.1 [M+H]$$^+$$.

Scalability and Industrial Adaptations

Batch processes using continuous distillation (Dean-Stark) in xylene tolerate kilogram-scale synthesis without yield attrition. Patent data highlights the economic viability of recycling solvents like toluene-xylene mixtures, reducing production costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4-Methyl-4-(morpholin-4-yl)cyclohexanone.

Reduction: Formation of 4-Methyl-4-(morpholin-4-yl)cyclohexanol.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one has demonstrated potential as a lead compound in drug development, particularly targeting inflammatory diseases . Its biological activity suggests that it may possess antioxidant and anti-inflammatory properties, which are critical in treating conditions associated with oxidative stress and inflammation.

Potential Mechanisms

Research indicates that compounds containing morpholine can inhibit specific enzymes such as lipoxygenase, which plays a role in inflammatory responses. This inhibition could lead to the development of new anti-inflammatory drugs.

Interaction Studies

Studies focusing on how this compound interacts with biological targets are crucial for understanding its therapeutic mechanisms. Techniques such as X-ray crystallography and NMR spectroscopy have been employed to elucidate these interactions, providing insights into optimizing the compound's efficacy.

Case Study: Inhibitory Effects on Inflammatory Pathways

In vitro studies have demonstrated that related morpholine-containing compounds can significantly inhibit lipoxygenase activity, leading to reduced inflammatory markers in cellular models. These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential against inflammatory diseases .

Case Study: Structural Characterization

Research involving the structural characterization of morpholine derivatives has highlighted their potential as pharmacological agents. The crystal structures obtained from X-ray diffraction studies provide essential data for understanding the interactions at the molecular level, which could be applied to optimize the design of new drugs based on this compound .

Mechanism of Action

The mechanism of action of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key analogs and their distinguishing features:

Key Comparative Analysis

Electronic and Steric Effects

- Morpholine vs. Pyrrolidine Analogs : Replacing morpholine with pyrrolidine (a 5-membered amine ring) removes the oxygen atom, reducing polarity and hydrogen-bonding capacity. This could lower aqueous solubility but increase lipophilicity, impacting pharmacokinetics .

- Dimethylamino-Phenyl Derivative: The phenyl group introduces aromatic π-π interactions, while the dimethylamino group provides basicity. This combination may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability compared to morpholine .

Biological Activity

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is an organic compound characterized by its unique cyclohexanone structure, which includes a methyl group and a morpholine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is , indicating the presence of ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. The structural features of this compound contribute to its reactivity and biological properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure allows for diverse interactions with biological macromolecules, influencing various biochemical pathways.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The presence of the morpholine ring enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through the inhibition of key enzymes involved in inflammatory pathways, such as lipoxygenase. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for therapeutic applications in inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response.

In Vitro Studies

In vitro studies have shown that compounds containing morpholine can inhibit specific enzymes such as lipoxygenase, suggesting potential therapeutic applications against conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Inhibition of lipoxygenase | |

| Mechanism | Interaction with cyclooxygenase enzymes |

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups that confer distinct chemical and biological properties compared to structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Morpholinocyclohexanone | Contains morpholine; lacks methyl substitution | Primarily used in synthetic applications |

| 4-Methylcyclohexanone | Methyl group at 4-position; no morpholine | Commonly used in organic synthesis |

| 2-Morpholinoacetophenone | Acetophenone derivative; contains morpholine | Potentially different biological activities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-4-(morpholin-4-yl)cyclohexan-1-one, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves a multi-step approach, including alkylation or Mannich reactions. For example, morpholine derivatives can be introduced via nucleophilic substitution or condensation reactions under controlled pH and temperature. Key parameters include solvent choice (e.g., dichloromethane or THF), reaction time (12–24 hours), and purification via column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 10:1 to 1:1 ratios) . Intermediate characterization often employs thin-layer chromatography (TLC) and NMR spectroscopy to confirm structural integrity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : H and C NMR are used to verify the morpholine ring integration and cyclohexanone backbone. For instance, the ketone carbonyl resonance typically appears near 210 ppm in C NMR. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHNO) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX or ORTEP-3 is employed to resolve 3D conformation. Refinement protocols in SHELXL ensure accurate bond-length and angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.